3,4-Dibromo-5-chloropyridine
Overview
Description
3,4-Dibromo-5-chloropyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that halogenated pyridines, such as 3,4-dibromo-5-chloropyridine, are often used in organic synthesis, particularly in cross-coupling reactions . These reactions typically involve transition metal catalysts, suggesting that these catalysts could be considered targets of this compound .
Mode of Action
The mode of action of this compound involves its interaction with these catalysts in cross-coupling reactions. In the Suzuki-Miyaura cross-coupling reaction, for example, the palladium catalyst facilitates the coupling of the halogenated pyridine with an organoboron compound . The halogen atoms in this compound are replaced by other groups in these reactions .
Biochemical Pathways
Given its use in organic synthesis, it is likely involved in the formation of carbon-carbon bonds in various organic compounds . The downstream effects would depend on the specific compounds being synthesized.
Result of Action
The result of this compound’s action is the formation of new organic compounds through cross-coupling reactions . The specific molecular and cellular effects would depend on the compounds being synthesized.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of cross-coupling reactions can be affected by the temperature, the choice of solvent, and the presence of other reagents . Additionally, this compound should be stored at low temperatures (2-8°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that brominated and chlorinated pyridines can interact with various enzymes and proteins in biochemical reactions
Cellular Effects
The cellular effects of 3,4-Dibromo-5-chloropyridine are also not well-studied. It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would be highly dependent on the specific cell type and the concentration of this compound present .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
3,4-dibromo-5-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRFHKSBZCDIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856685 | |
Record name | 3,4-Dibromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335051-91-6 | |
Record name | 3,4-Dibromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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